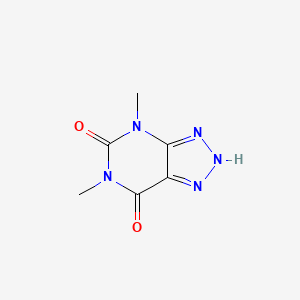

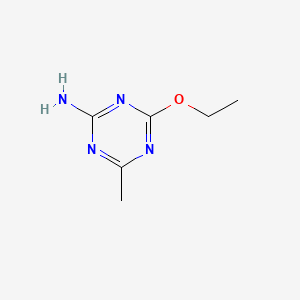

4-乙氧基-6-甲基-1,3,5-三嗪-2-胺

描述

The compound 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine is a derivative of the triazine class, which is a group of nitrogen-containing heterocycles. Triazines are known for their various applications in medicinal chemistry and as precursors for synthesizing other chemical compounds with potential biological activities.

Synthesis Analysis

The synthesis of triazine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of triazine derivatives from an intermediate such as 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine involves reactions with hydrazonyl halides to furnish triazine derivatives . Similarly, the synthesis of 6-[N,N-bis(2-hydroxyethyl)amine]-2,4-dichloro-1,3,5-triazine from cyanuric chloride and diethanolamine in a mixed medium of acetone and water demonstrates the complexity and specificity of the reaction conditions required for triazine synthesis .

Molecular Structure Analysis

The molecular structure of triazine derivatives can be elucidated using various spectroscopic methods. For example, the structure of 6-[N,N-bis(2-hydroxyethyl)amine]-2,4-dichloro-1,3,5-triazine was characterized by elemental analysis, FTIR, 1H NMR, and 13C NMR . X-ray diffraction is another powerful tool to determine the structure, as seen in the analysis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides .

Chemical Reactions Analysis

Triazine derivatives can undergo a variety of chemical reactions. The reactivity of these compounds can lead to the formation of different functional groups and the construction of complex molecules. For example, the reaction of 2,4,6-triethoxycarbonyl-1,3,5-triazine with acylhydrazines results in fragmentation and the formation of 3,5-diethoxycarbonyl-1,2,4-triazole . The synthesis of 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones from ethoxycarbonylhydrazones and isocyanates is another example of the diverse reactivity of triazine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. These properties can include solubility, melting point, and stability, which are important for their practical applications. The presence of substituents such as ethoxy groups can affect these properties and the overall reactivity of the molecule. The synthesis and transformation of ethyl N-[5'-(3'-methylmercapto-6'-ethoxycarbonyl)-1',2',4'-triazinyl]-3-methylmercapto-5-oxo-1,2,4-triazine-6-carboxylate demonstrate the influence of substituents on the reactivity and properties of triazine derivatives .

科研应用

合成和抗菌活性

- 从4-乙氧基-6-甲基-1,3,5-三嗪-2-胺衍生的化合物已经合成,并发现对测试微生物具有良好或中等的抗菌活性(Bektaş等,2007)。

潜在的抗结核药物

- 新颖的1,3,5-三嗪-席夫碱共轭物在体外显示出显著的抗结核活性,表明它们有潜力成为对抗结核分枝杆菌的先导化合物(Avupati et al., 2013)。

5-羟色胺受体亲和力

- 基于4-乙氧基-6-甲基-1,3,5-三嗪-2-胺设计的2-氨基-4-(4-甲基哌嗪-1-基)-1,3,5-三嗪衍生物显示出对人类5-羟色胺5-HT6受体的亲和力,表明在神经学研究中具有潜在应用价值(Łażewska等,2019)。

细胞毒性研究

- 含有4-乙氧基-6-甲基-1,3,5-三嗪-2-胺的某些1,3,5-三嗪衍生物已被研究其细胞毒性,显示在B16黑色素瘤细胞中的高积累(Jin et al., 2018)。

结构和光谱研究

- 对3-乙氧基嘧啶并[5,4-e]-三嗪进行的研究,与4-乙氧基-6-甲基-1,3,5-三嗪-2-胺密切相关,为这些化合物的结构和光谱特性提供了见解,有助于进一步的化学分析和应用(Brown & Lynn, 1973)。

相关化合物的合成

- 相关三嗪化合物的化学合成,为进一步探索4-乙氧基-6-甲基-1,3,5-三嗪-2-胺的化学性质和潜在应用提供了基础,已在各种研究中详细介绍(Fuchigami et al., 1976)。

Safety And Hazards

性质

IUPAC Name |

4-ethoxy-6-methyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-11-6-9-4(2)8-5(7)10-6/h3H2,1-2H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYRNUWFQADAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192082 | |

| Record name | 1,3,5-Triazin-2-amine, 4-ethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine | |

CAS RN |

3882-66-4 | |

| Record name | 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3882-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazin-2-amine, 4-ethoxy-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003882664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2-amine, 4-ethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxy-6-methyl-1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。